![molecular formula C13H8F3NaO3S B1393837 Sodium 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonate CAS No. 1182284-43-0](/img/structure/B1393837.png)
Sodium 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonate
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Overview
Description
Sodium 3’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonate is a chemical compound that contains a trifluoromethyl group . The trifluoromethyl group is a functional group that has the formula -CF3 . This group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Synthesis Analysis
The synthesis of trifluoromethyl groups involves various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Molecular Structure Analysis
The molecular formula of Sodium 3’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonate is C8H4F3NaO2 . The average mass is 222.206 Da .Chemical Reactions Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals .Physical And Chemical Properties Analysis
Sodium 3’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonate possesses high thermal stability and proper frontier-energy levels . These properties make it suitable as host materials for blue organic light-emitting diodes .Scientific Research Applications
Electrophilic Trifluoromethylating Agents
Sodium 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonate and related compounds have been synthesized and examined for their reactivity as trifluoromethylating agents. These heterocyclic salts show enhanced reactivity compared to nonheterocyclic salts, making them valuable for various trifluoromethylating applications (Umemoto & Ishihara, 1993).
Trifluoromethylation and Trifluoromethylsulfenylation
Sodium trifluoromethanesulfinate, a related compound, is widely used for trifluoromethylation and trifluoromethylsulfenylation of various substrates. It is effective in introducing SCF3 and S(O)CF3 groups, highlighting the versatility of these reagents in different reactions including sulfonylation and chlorination (Guyon, Chachignon, & Cahard, 2017).
Preparation Methods for Trifluoromethyl Salts
Innovative methods for preparing S-(trifluoromethyl)dibenzothiophenium salts have been developed. These salts are important electrophilic trifluoromethylating agents, and their production involves intramolecular cyclization and counteranion replacement reactions (Umemoto & Ishihara, 1998).
Surfactant Properties
Perfluorobutyl-based fluorinated sodium alkanesulfonates, structurally similar to sodium 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonate, have been synthesized and characterized for their surfactant properties. These are proposed as alternatives to perfluoroctanesulfonic acid, used in industrial and consumer products (Chirumarry et al., 2017).
Ion-Selective Membranes
The synthesis and thermal behavior of methacrylated 2,3,4-tris(alkoxy)benzenesulfonate and its sodium salt have been explored for potential use in ion-selective membranes. These compounds form hexagonal columnar disordered phases and could be significant in ion-transport channeling (Zhu et al., 2006).
Polymer Synthesis
Sodium 5,5'-carbonylbis(2-fluorobenzenesulfonate), a compound with a structural resemblance, has been utilized in synthesizing sodium sulfonate-functionalized poly(ether ether ketone)s. These polymers exhibit increased glass transition temperatures and improved thermal stability depending on the sodium sulfonate group content (Wang, Chen, & Xu, 1998).
Safety and Hazards
Sodium 3’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonate is harmful if inhaled or swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn while handling this chemical .
Future Directions
Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . Therefore, Sodium 3’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonate could have potential applications in these areas.
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups are known to have significant importance in pharmaceuticals and agrochemicals .
Mode of Action
It is known that trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group into an organic compound . This process could potentially alter the properties of the target molecule, affecting its interaction with other molecules or its role within biochemical pathways.
Biochemical Pathways
The introduction of a trifluoromethyl group into an organic compound can significantly affect the compound’s properties and its interactions within biochemical pathways .
Pharmacokinetics
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of pharmaceutical compounds , which could potentially impact the bioavailability of Sodium 3’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonate.
Result of Action
The introduction of a trifluoromethyl group into an organic compound can significantly alter the compound’s properties and its interactions with other molecules .
properties
IUPAC Name |
sodium;4-[3-(trifluoromethyl)phenyl]benzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O3S.Na/c14-13(15,16)11-3-1-2-10(8-11)9-4-6-12(7-5-9)20(17,18)19;/h1-8H,(H,17,18,19);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJJCODEJMDIOV-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonate |
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